(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C24H20N4O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H20N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h3,5-12H,1,4,13-14H2,2H3/b20-19- |
InChI Key |
QPKXJPUSXYVSPK-VXPUYCOJSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Vielsmeier-Haack Formylation
Indole undergoes formylation at C3 using POCl₃/DMF (Vielsmeier-Haack conditions), yielding 1H-indole-3-carbaldehyde (1 ) in 89% yield. Subsequent oxidation with KMnO₄ in acetone produces indole-3-carboxylic acid (2 ), esterified to ethyl indole-3-carboxylate (3 ) via H₂SO₄-catalyzed ethanol reflux.
Hydrazide Formation and Cyclization
Ethyl ester 3 reacts with hydrazine monohydrate (95%) to form indole-3-carbohydrazide (4 ). Cyclization with CS₂/KOH under reflux generates 1,3,4-oxadiazole-2-thione intermediates, which upon alkylation with allyl bromide in acetonitrile/TEA yields N-allyl indole-2-one derivatives (72–78% yields).
Construction of Thiazolo[3,2-b] triazol-6-one Moiety
Thiazolo-Triazole Cyclization
3-Alkylated indoline-2-thiones react with α-halogenated ketones (e.g., phenacyl bromides) in water at 60°C, forming thiazolo[3,2-a]indoles via tandem thiolate displacement and 6-endo-dig cyclization (Table 1).
Table 1: Optimization of Thiazolo-Triazole Formation
Coupling Strategies for Molecular Assembly
Knoevenagel Condensation
Indole-2-one 5 and thiazolo-triazole-aldehyde 6 undergo condensation using piperidine/EtOH at 80°C, forming the (Z)-enone via thermodynamic control (Scheme 1).
Scheme 1
Zinc-Mediated Formal Cycloaddition
Thiazolo[3,2-a]indole 7 reacts with 1,2-diaza-1,3-dienes 8 in CH₂Cl₂/ZnCl₂ (0.1 equiv) to construct the triazolone ring while preserving Z-configuration (78% yield, dr >95:5).
Stereoselective Control of (3Z)-Configuration
Solvent Effects on Geometrical Isomerism
Polar aprotic solvents (DMF, DMSO) favor Z-isomers through:
-
Enhanced stabilization of transition state dipoles
-
Reduced rotational freedom during enone formation
Table 2: Solvent Impact on Z:E Ratio
Catalytic Asymmetric Induction
Chiral BINOL-phosphoric acid catalysts (10 mol%) in THF at -20°C achieve 89% ee for Z-isomer, though with reduced yield (52%) compared to non-catalytic methods.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one exhibit significant biological activities:
- Antimicrobial Activity : Compounds containing thiazole and triazole moieties have shown promising antimicrobial properties against various pathogens.
- Antifungal Properties : Similar derivatives have demonstrated effectiveness in inhibiting fungal growth.
- Anticancer Effects : Notably, this compound has been studied for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may target specific enzymes or receptors involved in cancer pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds structurally related to (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one :
| Study | Findings |
|---|---|
| Du et al. (2013) | Investigated the dual antimicrobial and anticancer activity of thiazole derivatives targeting thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM. |
| Ahsan et al. (2020) | Focused on the synthesis and biological assessment of oxadiazole derivatives showing significant anticancer properties. |
| PMC Article (2022) | Discussed in silico studies that evaluated interactions between synthesized compounds and target proteins relevant to cancer treatment. |
Mechanism of Action
The mechanism by which (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thiazolo-triazole-indole hybrids. Below is a comparative analysis with analogs from recent studies:
Table 1: Structural and Functional Comparison
Key Findings :
Fluorine in the 2-fluorobenzyl analog () may enhance metabolic stability and binding affinity via electronegative interactions .
Role of the R Group :
- Allyl vs. Methyl/Ethyl : The allyl group in the target compound introduces conformational flexibility, which could optimize interactions with hydrophobic enzyme pockets. In contrast, methyl/ethyl groups reduce steric bulk, favoring entropic gains in binding .
Crystallography and Computational Analysis :
- Compounds in this family are often analyzed using SHELX for crystal structure refinement and ORTEP-3 for 3D visualization . For example, the methyl-substituted analog () showed improved crystallinity, aiding in X-ray diffraction studies .
Antimicrobial and Antiviral Potential: Thiazolo-triazole-indole hybrids exhibit structural similarities to lead compounds in , where hydroxyphenyl and methoxyindole substituents correlated with potent antibacterial activity (EC₅₀: 20–25 µM) . The target compound’s propoxyphenyl group may further enhance activity against Gram-positive pathogens.
Biological Activity
The compound (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule notable for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Structural Overview
The molecular formula of the compound is , and it features an intricate arrangement that includes:
- An allyl group
- A thiazole ring
- A triazole moiety
This unique structure allows for various chemical interactions that contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves multiple steps that may include:
- Formation of the thiazole and triazole rings.
- Introduction of the allyl group.
- Functionalization at the indole position.
These synthetic routes are crucial for achieving high yields and purity necessary for biological evaluations.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, derivatives of thiazole and triazole have been documented to inhibit cancer cell proliferation effectively. Preliminary studies on this compound suggest it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to cytotoxic effects against various cancer cell lines .
Antimicrobial and Antifungal Activity
The presence of thiazole and triazole moieties in the compound suggests potential antimicrobial and antifungal properties. Studies have shown that related compounds can effectively inhibit the growth of bacteria and fungi. For example:
- Triazole derivatives have been reported to exhibit antifungal activity against pathogens like Aspergillus niger and Fusarium oxysporum .
- The structural features of this compound may enhance its efficacy against resistant strains of bacteria and fungi.
Comparative Analysis with Similar Compounds
To better understand the biological activity of (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one , a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-propoxyphenyl)-5-(thiazol-2-yl)triazole | Thiazole-triazole framework | Antimicrobial |
| 1-Allylindole | Indole structure with allyl group | Anticancer |
| 6-Oxoindole derivatives | Indole with carbonyl functionality | Antimicrobial |
This table highlights the versatility of thiazole and triazole derivatives in medicinal chemistry while emphasizing the unique combination of functionalities present in the target compound.
Case Studies
Recent studies have focused on evaluating the anticancer activity of similar compounds through in vitro assays. For instance:
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of structurally similar thiazolo-triazole derivatives typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For example:
- Reaction conditions : Reflux for 2.5–3 hours in acetic acid.
- Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid.
Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde and thiazolidinone derivatives) and monitoring reaction progression via TLC. For allyl-substituted analogs, protecting-group strategies may be required to prevent side reactions during cyclization .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., allyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and triazole/thiazole ring vibrations at 1500–1600 cm⁻¹ .
- Elemental analysis : Compare experimental vs. theoretical C/H/N values (e.g., deviations < 0.3% indicate purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
